molecular formula C19H25NO3S B8624617 4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid CAS No. 138081-47-7

4-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)butane-1-sulfonic acid

Cat. No. B8624617
M. Wt: 347.5 g/mol
InChI Key: MHUPRHDWBWHQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08835484B2

Procedure details

1,1,2-Trimethylbenzo[e]indole (1.0 g, 4.8 mmol) and 1,4-butane sultone (0.50 mL, 4.8 mmol) were heated for 2.5 h at 130° C., filtered off after cooling, washed with acetone and dried for 3 h at 100° C. Yield: 1.13 g (70%) gray-white solid, melting point 263° C. (Lit. review: H. Langhals, C. Haritoglou, Der Ophthalmologe 2009, 106, 16-20: 266° C.). IR (ATR): {tilde over (ν)}=3435 (m), 2939 (w), 1636 (w), 1584 (w), 1523 (w), 1468 (m), 1199 (s), 1034 (s), 872 (w), 824 (m), 791 (w), 758 (m), 737 cm−1 (w). 1H NMR (400 MHz, CD3OD): δ=8.32 (d, 1H, Haromatic, 3J=8.5 Hz), 8.24 (d, 1H, Haromatic, 3J=8.9 Hz), 8.16 (d, 1H, Haromatic, 3J=8.2 Hz), 8.06 (d, 1H, Haromatic, 3J=9.0 Hz), 7.80 (ddd, 1H, Haromatic, 4J=1.3 Hz, 3J=6.9 Hz, 3J=8.4 Hz), 7.71 (ddd, 1H, Haromatic, 4J=1.1 Hz, 3J=6.9 Hz, 3J=8.1 Hz), 4.70-4.64 (m, 2H, NCH2), 2.91 (t, 2H, CH2SO3−, 3J=7.1 Hz), 2.26-2.18 (m, 2H, CH2), 2.03-1.94 (m, 2H, CH2), 1.84 (s, 6H, 2×CH3), 1.30 ppm (s, 3H, CH3). 13C NMR (100 MHz, CD3OD): δ=196.6, 138.7, 137.5, 134.1, 131.3, 129.9, 128.5, 127.9, 127.5, 123.2, 112.7, 56.1, 49.9, 26.4, 23.0, 22.1, 21.2 ppm. HRMS (ESI) (C19H24NO3S): calculated 346.1471. found 346.1473, Δ=0.2 mmu.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:16])[C:10]2[C:9]3[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=3[CH:7]=[CH:6][C:5]=2[N:4]=[C:3]1[CH3:15].[CH2:17]1[CH2:24][O:23][S:20](=[O:22])(=[O:21])[CH2:19][CH2:18]1>>[S:20]([CH2:19][CH2:18][CH2:17][CH2:24][N:4]1[C:5]2[CH:6]=[CH:7][C:8]3[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=3[C:10]=2[C:2]([CH3:16])([CH3:1])[CH:3]1[CH3:15])([OH:23])(=[O:22])=[O:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1(C(=NC=2C=CC3=C(C12)C=CC=C3)C)C
Name
Quantity
0.5 mL
Type
reactant
Smiles
C1CCS(=O)(=O)OC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered off
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried for 3 h at 100° C
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Yield: 1.13 g (70%) gray-white solid, melting point 263° C. (Lit. review: H. Langhals, C. Haritoglou, Der Ophthalmologe 2009, 106, 16-20: 266° C.)

Outcomes

Product
Name
Type
Smiles
S(=O)(=O)(O)CCCCN1C(C(C=2C3=C(C=CC12)C=CC=C3)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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